molecular formula C13H8ClN3OS B2929062 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-54-3

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2929062
CAS No.: 422526-54-3
M. Wt: 289.74
InChI Key: ZINFIYKNNOAEHX-UHFFFAOYSA-N
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Description

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound with the molecular formula C13H8ClN3OS. This compound features a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a chlorine atom at the 7th position, a pyridine ring at the 3rd position, and a sulfanylidene group at the 2nd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 3-chloropyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired quinazolinone derivative. The reaction typically requires refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-pyridin-2-yl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a pyridine ring at the 2nd position.

    7-chloro-3-pyridin-4-yl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a pyridine ring at the 4th position.

    7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The unique positioning of the pyridine ring at the 3rd position and the presence of a sulfanylidene group at the 2nd position confer distinct chemical and biological properties to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-8-3-4-10-11(6-8)16-13(19)17(12(10)18)9-2-1-5-15-7-9/h1-7H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINFIYKNNOAEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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